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Neodymium(III) iodide

Cat. No.: B225003
CAS No.: 13813-24-6
M. Wt: 524.96 g/mol
InChI Key: DKSXWSAKLYQPQE-UHFFFAOYSA-K
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Description

Overview of Lanthanide Iodide Chemistry and its Significance

Lanthanide iodides are a class of inorganic compounds that have garnered significant interest due to the unique properties of the lanthanide elements. The chemistry of lanthanide iodides is largely defined by the +3 oxidation state of the lanthanide ion, although some can exhibit a +2 state. wikipedia.orgwikipedia.org These compounds are typically synthesized by the direct reaction of the lanthanide metal with iodine or by reacting the corresponding lanthanide oxide with hydroiodic acid. wikipedia.orgwikipedia.org

A key characteristic of lanthanide iodides is their hygroscopic nature, readily forming hydrates in the presence of moisture. wikipedia.orgwikipedia.org Structurally, the lighter lanthanide triiodides, including neodymium(III) iodide, typically adopt an orthorhombic crystal structure. wikipedia.org

The significance of lanthanide iodides lies in their diverse applications. They serve as crucial starting materials for the synthesis of other lanthanide-containing compounds, including organometallic complexes and coordination polymers. wikipedia.orgacs.org These resulting materials are instrumental in fields such as catalysis, particularly in polymerization reactions, and in the development of advanced materials with specific magnetic and luminescent properties. vulcanchem.comepomaterial.comrutgers.edu

Historical Context of this compound Research

The story of this compound is intrinsically linked to the discovery of its constituent element, neodymium. In 1885, Austrian chemist Carl Auer von Welsbach successfully separated neodymium and praseodymium from a substance known as didymium. library.phnewworldencyclopedia.org The name "neodymium" is derived from the Greek words "neos" (new) and "didymos" (twin). library.phbriandcolwell.com However, it wasn't until 1925 that a relatively pure sample of neodymium metal was isolated. library.phrsc.org

Early research into neodymium compounds focused on understanding their fundamental properties. The synthesis of this compound was first achieved through the direct reaction of neodymium metal with iodine. wikipedia.orgscienceinfo.com A significant advancement in the purification of neodymium, and by extension the study of its compounds, came with the advent of ion-exchange chromatography in the 1950s. library.ph This technique allowed for the large-scale production of high-purity neodymium, paving the way for more detailed investigations into its compounds, including the iodide form.

Contemporary Research Landscape for this compound

Modern research on this compound is vibrant and multifaceted, primarily focusing on its applications in catalysis and materials science. In the realm of catalysis, NdI₃ serves as a precursor for synthesizing sophisticated catalysts used in polymerization reactions. vulcanchem.com For instance, neodymium(III) complexes derived from a tetrahydrofuran (B95107) (THF) adduct of this compound, NdI₃(THF)₃.₅, have demonstrated high efficiency in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. vulcanchem.comacs.org

In materials science, this compound is explored for its potential in creating novel materials with tailored optical and magnetic properties. epomaterial.com It is a component in the production of specialty glass, imparting a distinctive color that changes under different lighting conditions. library.ph Furthermore, research is ongoing into its use in the development of high-performance permanent magnets and as a component in laser materials. epomaterial.comchemicalbook.com The study of its coordination chemistry continues to be an active area, with researchers investigating the formation of complexes with various organic ligands to create new functional materials. rutgers.edursc.org

Properties of this compound

PropertyValue
Chemical Formula NdI₃ wikipedia.org
Molar Mass 524.96 g/mol wikipedia.org
Appearance Green solid wikipedia.org
Melting Point 784 °C (1443 °F; 1057 K) wikipedia.org
Crystal Structure (Anhydrous) Orthorhombic wikipedia.org
Crystal Structure (Nonahydrate) Orthorhombic, space group Pmmn wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula I3Nd B225003 Neodymium(III) iodide CAS No. 13813-24-6

Properties

CAS No.

13813-24-6

Molecular Formula

I3Nd

Molecular Weight

524.96 g/mol

IUPAC Name

neodymium(3+);triiodide

InChI

InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3

InChI Key

DKSXWSAKLYQPQE-UHFFFAOYSA-K

SMILES

I[Nd](I)I

Canonical SMILES

[I-].[I-].[I-].[Nd+3]

Other CAS No.

13813-24-6

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies for Neodymium Iii Iodide and Its Derivatives

Preparation of Anhydrous Neodymium(III) Iodide

The synthesis of anhydrous this compound is crucial for applications requiring high purity and the absence of water. Several methods have been developed to achieve this, ranging from direct elemental reactions to more complex multi-step processes.

Direct Halogenation of Elemental Neodymium

The most direct method for synthesizing anhydrous this compound involves the reaction of elemental neodymium metal with iodine. smolecule.comvulcanchem.com This reaction is typically carried out at elevated temperatures in an inert atmosphere to prevent the oxidation of the highly reactive neodymium metal. vulcanchem.compilgaardelements.com The general equation for this reaction is:

2 Nd(s) + 3 I₂(g) → 2 NdI₃(s) pilgaardelements.com

To ensure the complete consumption of the neodymium metal, a stoichiometric excess of iodine is often used. The reaction is initiated at temperatures between 200–300°C in an evacuated quartz ampoule. The temperature is a critical parameter, with the exothermic reaction proceeding at approximately 300°C. smolecule.com Rigorous exclusion of moisture is necessary to prevent hydrolysis of the product. smolecule.com

Reaction ParameterCondition
ReactantsNeodymium metal, Iodine
AtmosphereInert gas
Temperature200–400°C
Yield85–90%

Routes Involving Neodymium(III) Oxide and Hydroiodic Acid

An alternative route to this compound starts with Neodymium(III) oxide (Nd₂O₃) and hydroiodic acid (HI). vulcanchem.comwikipedia.org This reaction initially produces hydrated this compound, typically the nonahydrate (NdI₃·9H₂O). smolecule.comvulcanchem.com The balanced chemical equation is:

Nd₂O₃(s) + 6 HI(aq) → 2 NdI₃(aq) + 3 H₂O(l) wikipedia.org

This method is advantageous as it utilizes a more stable and less expensive starting material than elemental neodymium. However, it necessitates a subsequent dehydration step to obtain the anhydrous form. vulcanchem.com

Anhydrous Preparation from Hydrated Precursors Utilizing Ammonium (B1175870) Iodide

The conversion of hydrated this compound to its anhydrous form is commonly achieved by heating the hydrated salt with ammonium iodide (NH₄I). vulcanchem.comwikipedia.org This process effectively removes water while preventing the formation of oxyhalides. The general reaction is:

NdI₃·9H₂O(s) + nNH₄I(s) → NdI₃(s) + nNH₃(g) + nHI(g) + 9H₂O(g) wikipedia.org

A gradual heating profile up to 150–200°C under a dynamic vacuum is employed to drive off the volatile byproducts. An excess of ammonium iodide, typically 3–4 equivalents, is used to ensure complete dehydration.

Dehydration ParameterCondition
Dehydrating AgentAmmonium Iodide (NH₄I)
TemperatureGradual ramp to 150–200°C
AtmosphereDynamic vacuum
StoichiometryExcess NH₄I (3–4 equivalents)

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry offers a solvent-free alternative for the synthesis of this compound. rsc.org This method involves the direct ball milling of neodymium metal with iodine in a stoichiometric ratio. The absorption of mechanical energy induces the chemical reaction. rsc.org This approach can reduce reaction times to 2–4 hours and avoids the use of solvents. However, a notable challenge is the potential for product contamination with unreacted metal. Mechanochemical methods have also been successfully employed to synthesize various f-element complexes, demonstrating the versatility of this technique in overcoming challenges associated with traditional solution-based synthesis. nih.gov

Microwave-Assisted Synthetic Pathways

Microwave-assisted synthesis is an emerging technique that can accelerate the preparation of inorganic materials. While specific research on the direct microwave-assisted synthesis of this compound is limited, the method has been shown to reduce reaction times and improve the crystallinity of related compounds. Microwave irradiation offers rapid and uniform heating of the reaction mixture. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of nanocrystalline Neodymium(III) oxide from precursors, suggesting its potential applicability to the synthesis of this compound. researchgate.net

Synthesis of Solvated this compound Complexes

This compound readily forms coordination complexes with various donor solvents, which are often important precursors for further synthetic transformations. vulcanchem.com A prominent example is the tetrahydrofuran (B95107) (THF) adduct, which can exist in different stoichiometries such as NdI₃(THF)₃.₅ and NdI₃(THF)₄. vulcanchem.comnih.gov The synthesis of these solvated complexes typically involves the reaction of neodymium metal with iodine or 1,2-diiodoethane (B146647) in an ethereal solvent like THF. nih.gov

The synthesis of NdI₃(THF)₃.₅ has been reported to yield the complex in a crystalline form. vulcanchem.com Another example is the N,N-dimethylformamide (DMF) solvate, NdI₃·8HCON(CH₃)₂, which has a defined melting point between 91.5°C and 94.5°C. vulcanchem.com These solvated complexes are crucial starting materials for the synthesis of organometallic and coordination compounds of neodymium. For instance, NdI₃(THF)₃.₅ is a precursor for bis(iminophosphoranyl)methanide neodymium(III) complexes used in polymerization catalysis. vulcanchem.com Similarly, the reaction of NdI₃(THF)₃.₅ with silylated allyl anions can yield mono- and bis(allyl) iodide complexes. academie-sciences.fr

Solvated ComplexSolvent
NdI₃(THF)₃.₅Tetrahydrofuran (THF)
NdI₃(THF)₄Tetrahydrofuran (THF)
NdI₃·8HCON(CH₃)₂N,N-dimethylformamide (DMF)

Formation in Tetrahydrofuran (THF) and Other Ethereal Solvents

Ethereal solvates of this compound are among the most important starting materials for the synthesis of other neodymium compounds due to their good solubility and reactivity. Tetrahydrofuran (THF) adducts are particularly common.

The direct reaction of neodymium metal with iodine in THF is a standard method for producing these solvates. nih.gov Alternatively, dissolving other etherates, such as those of diethyl ether, in THF can yield the THF adducts. rsc.orgresearchgate.net For example, dissolving [NdI₃(mer-Et₂O)₃] in THF produces the corresponding THF-solvated complex in good to excellent yields. rsc.org

Commonly synthesized THF adducts include NdI₃(THF)₃.₅ and NdI₃(THF)₄. vulcanchem.comacademie-sciences.fr The complex NdI₃(THF)₃.₅ is frequently used as a precursor for synthesizing a range of organometallic and coordination complexes, including those with allyl, silylated allyl, and iminophosphorane ligands. academie-sciences.fracademie-sciences.fracs.org

The complex NdI₃(THF)₄ has been structurally characterized, revealing a pentagonal-bipyramidal molecular structure where four THF ligands are coordinated to the central neodymium atom. researchgate.net The synthesis of diethyl ether adducts, such as [NdI₃(mer-Et₂O)₃], has also been reported, providing a molecular complex supported by a weaker base than THF. rsc.org These ethereal adducts are crucial intermediates, allowing for access to a wide array of neodymium(III) derivatives through subsequent ligand exchange reactions. researchgate.netacademie-sciences.fracs.org

Compound FormulaSolventKey Structural FeaturesColorReference(s)
NdI₃(THF)₄Tetrahydrofuran (THF)Monoclinic, P2₁/c space group; Pentagonal-bipyramidal geometry with four coordinated THF molecules.Pale blue researchgate.net
NdI₃(THF)₃.₅Tetrahydrofuran (THF)Commonly used as a versatile starting material for further synthesis.- vulcanchem.comacademie-sciences.fr
[NdI₃(mer-Et₂O)₃]Diethyl Ether (Et₂O)Conserved structure with three meridionally arranged diethyl ether ligands.- rsc.org

Complexation with Oxygen-Donor Ligands (e.g., Dimethylsulfoxide, Water)

This compound exhibits a strong affinity for oxygen-donor ligands, readily forming stable hydrates and solvates with ligands such as dimethylsulfoxide (DMSO).

Water: The most common hydrate (B1144303) is this compound nonahydrate, NdI₃·9H₂O. vulcanchem.comwikipedia.org It can be prepared by reacting neodymium(III) oxide with hydroiodic acid. wikipedia.org X-ray diffraction studies show that its structure is more accurately represented as [Nd(H₂O)₉]I₃. researchgate.netresearchgate.net The neodymium ion is coordinated to nine water molecules, forming a tricapped trigonal prismatic coordination geometry. researchgate.netresearchgate.net The compound crystallizes in the orthorhombic centrosymmetric space group Pmmn. vulcanchem.comwikipedia.org

Dimethylsulfoxide (DMSO): this compound forms a well-characterized complex with DMSO, octakis(dimethylsulfoxide)neodymium(III) triiodide, [Nd(OS(Me₂)₈]I₃. nih.gov In this complex, the neodymium(III) ion coordinates to eight DMSO molecules through their oxygen atoms, resulting in a distorted square antiprism geometry. nih.govresearchgate.net This compound crystallizes in the monoclinic space group P2₁/n. nih.gov Spectroscopic studies have determined the mean Nd-O bond distance to be 2.43 Å in both the solid state and in DMSO solution, confirming the stability of the octakis(DMSO)neodymium(III) complex in solution. acs.org

Compound FormulaLigandKey Structural FeaturesCrystal SystemReference(s)
[Nd(H₂O)₉]I₃Water (H₂O)Coordination number of 9; tricapped trigonal prismatic geometry.Orthorhombic vulcanchem.comwikipedia.orgresearchgate.netresearchgate.net
[Nd(OS(Me₂)₈]I₃Dimethylsulfoxide (DMSO)Coordination number of 8; distorted square antiprism geometry.Monoclinic nih.govresearchgate.net

Adduct Formation with Nitrogen-Donor Ligands (e.g., Hydrazine (B178648), Urea (B33335), Thiourea (B124793), Amines)

This compound also forms a diverse range of adducts with nitrogen-donor ligands. These complexes exhibit varied coordination modes and structures.

Hydrazine: A known complex with hydrazine has the formula NdI₃·3N₂H₄·2H₂O. It is described as a dark green crystalline solid that is soluble in methanol (B129727) and ethanol (B145695) but insoluble in water and nonpolar solvents like benzene. wikipedia.org

Urea: this compound forms multiple complexes with urea. One reported compound is NdI₃·5CO(NH₂)₂, which appears as a lavender-colored crystal. wikipedia.org A structurally characterized complex is tetraaquatetraureaneodymium(III) triiodide, [Nd{CO(NH₂)₂}₄(H₂O)₄]I₃. researchgate.net In this ionic complex, the neodymium center is located on a twofold rotation axis and is coordinated by four urea molecules and four water molecules, resulting in a distorted square-antiprismatic geometry. researchgate.net

Thiourea: The complex formed with thiourea has been identified as [Nd(H₂O)₉]I₃ · 2CS(NH₂)₂. finechem-mirea.rufinechem-mirea.ru In this structure, the thiourea molecules are not directly coordinated to the neodymium ion. Instead, the solid state is composed of nonaaquaneodymium(III), [Nd(H₂O)₉]³⁺, cations, iodide anions, and non-coordinated thiourea molecules held together by hydrogen bonds. finechem-mirea.rufinechem-mirea.ru The complex presents as pale pink crystals. wikipedia.org

Amines: A variety of amine adducts of this compound have been synthesized. Simple adducts with pyridine (B92270), such as NdI₃(py)₄, can be prepared by reacting the metal with iodine in pyridine. researchgate.net Complexes with isopropylamine (B41738) (IPA), NdI₃(IPA)₄ and NdI₃(IPA)₅, have also been synthesized and structurally characterized. researchgate.net More complex systems include heteroleptic amido-amine complexes derived from NdI₃(THF)ₓ precursors. academie-sciences.fr For instance, reactions with tripodal amines like tris(2-aminoethyl)amine (B1216632) (tren) lead to the formation of heptadentate complexes, where the larger size of the Nd³⁺ ion often leads to an expansion of the coordination sphere by incorporating solvent molecules. nih.gov The reaction of NdI₃ adducts with potassium salts of substituted cyclopentadienyl (B1206354) ligands in the presence of pyridine has been used to synthesize bent metallocene complexes like iodobis(pyridine-N)bis(η⁵-trimethylsilylcyclopentadienyl)neodymium. iucr.org

Compound FormulaLigandKey Structural Features / PropertiesColorReference(s)
NdI₃·3N₂H₄·2H₂OHydrazineSoluble in methanol and ethanol.Dark Green wikipedia.org
[Nd{CO(NH₂)₂}₄(H₂O)₄]I₃Urea, WaterNd³⁺ is 8-coordinate; distorted square-antiprismatic geometry.- researchgate.net
NdI₃·5CO(NH₂)₂Urea-Lavender wikipedia.org
[Nd(H₂O)₉]I₃ · 2CS(NH₂)₂Thiourea, WaterThiourea is not directly coordinated to Nd³⁺.Pale Pink wikipedia.orgfinechem-mirea.rufinechem-mirea.ru
NdI₃(py)₄Pyridine-- researchgate.net
NdI₃(IPA)₄Isopropylamine-- researchgate.net
NdI₃(IPA)₅Isopropylamine-- researchgate.net
[NdI(C₅H₅N)₂(C₈H₁₃Si)₂]Pyridine, TrimethylsilylcyclopentadienylBent bis(cyclopentadienyl) geometry.- iucr.org

Advanced Structural Elucidation of Neodymium Iii Iodide Systems

Crystallographic Characterization Techniques

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in solid-state neodymium(III) iodide compounds.

Single-crystal X-ray diffraction (SC-XRD) offers precise data on bond lengths, bond angles, and crystal packing, enabling the unambiguous structural characterization of complex this compound species. For instance, the reaction of NdI₃ with the ionic liquid 1-methyl-3-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, [mppyr][Tf₂N], yields single crystals of [mppyr]₃[NdI₆]. scispace.com SC-XRD analysis revealed that this compound crystallizes in the tetragonal noncentrosymmetric space group P4₁2₁2. scispace.com Similarly, heteroleptic neodymium(III) phosphinidene (B88843) iodide complexes have been synthesized and structurally characterized by single-crystal X-ray diffraction, providing a basis for understanding their reactivity. rsc.org The solid-state structures of N,N'-dimethylpropyleneurea (dmpu) solvated lanthanoid(III) iodide salts, including the neodymium compound, have been determined, showing that the [Nd(dmpu)₆]I₃ complex crystallizes in a regular octahedral fashion. nih.gov

Further extending the chemistry to more complex systems, the reaction of a heteroleptic Nd(III) iodide precursor with potassium salts of primary aryl amides leads to the formation of structurally characterized low-coordinate neodymium amides. academie-sciences.fr In one such derivative, the neodymium center adopts a distorted tetrahedral geometry, bonding to a neutral carbene center and three anionic nitrogen centers. academie-sciences.fr The Nd–C(NHC) bond length was determined to be 2.612(4) Å. academie-sciences.fr

A summary of crystallographic data for selected this compound complexes is presented below.

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesRef
[mppyr]₃[NdI₆]TetragonalP4₁2₁2Contains [NdI₆]³⁻ octahedra; Nd-I distance ~311.4 pm. scispace.com
NdI₃·9H₂OOrthorhombicPmmnNd³⁺ has a tricapped trigonal prismatic coordination. researchgate.netwikipedia.org
NdI₃(THF)₄MonoclinicP2₁/cPentagonal-bipyramidal molecular structure. researchgate.net
[Nd(L′)(N″)(N(H)Ar′)]--Distorted tetrahedral geometry at the Nd center. academie-sciences.fr
[Nd(dmpu)₆]I₃--Six-coordinate, regular octahedral geometry. nih.gov

The coordination environment around the neodymium(III) ion in its iodide complexes is highly variable, influenced by the nature of the coordinating ligands and the crystallization conditions. This leads to a rich diversity of coordination polyhedra.

Octahedral and Distorted Tetrahedral: In the anionic complex [NdI₆]³⁻, the neodymium cation is surrounded by a slightly distorted octahedron of iodide anions. scispace.com A distorted tetrahedral geometry is observed in certain low-coordinate amido-tethered N-heterocyclic carbene complexes of this compound. academie-sciences.fr

Pentagonal Bipyramidal: The solvated complex NdI₃(THF)₄ exhibits a pentagonal-bipyramidal molecular structure, where two iodide ligands occupy the apical positions and the equatorial plane is comprised of the remaining iodide and four THF ligands. researchgate.net

Tricapped Trigonal Prismatic: In the hydrated form, NdI₃·9H₂O, the Nd³⁺ ion is bonded to nine water molecules, adopting a tricapped trigonal prismatic coordination geometry (coordination number 9). researchgate.net This nine-coordinate geometry is also found in other neodymium complexes, such as [Nd(MeCN)₉]³⁺. researchgate.net

Square Antiprism: In some coordination polymers, the Nd³⁺ ion can have an eight-fold coordination environment. iucr.org For example, in one such polymer, the resulting NdO₈ polyhedron is described as having a conformation intermediate between a dodecahedron and a square antiprism. iucr.org

The structure of this compound is significantly influenced by solvation. Dissolving NdI₃ in coordinating solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or water leads to the formation of distinct solvated species.

THF Solvates: The complex NdI₃(THF)₄, characterized by a pentagonal-bipyramidal geometry, has been isolated and studied. researchgate.net

Acetonitrile Solvates: The dissolution of NdI₃ in acetonitrile can result in complex ionic structures. researchgate.net One such characterized structure is [Nd(MeCN)₉]₂[NdI₅(MeCN)][NdI₆][I], which notably contains an unprecedented pentaiodide lanthanoid anion, [NdI₅(MeCN)]²⁻, alongside the more common hexaiodide anion [NdI₆]³⁻ and the homoleptic cation [Nd(MeCN)₉]³⁺. researchgate.net

Hydrated Species: The nonahydrate, NdI₃·9H₂O, is a well-characterized hydrated species where the Nd³⁺ ion is coordinated exclusively by water molecules in a [Nd(OH₂)₉]³⁺ cation, with the iodide ions situated outside this coordination sphere. researchgate.net

Anionic Species: The formation of anionic iodide complexes, particularly the hexaiodide [NdI₆]³⁻, is a key feature of this compound chemistry, especially in the presence of large counter-ions from ionic liquids. scispace.com The crystal structure of [mppyr]₃[NdI₆] is built from these [NdI₆]³⁻ octahedra and mppyr⁺ cations. scispace.com

Elucidation of Coordination Polyhedra and Geometries (e.g., Distorted Square Antiprism, Pentagonal Bipyramidal, Distorted Tetrahedral)

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for probing the electronic structure of this compound systems, which is fundamental to understanding their optical properties.

Electronic absorption spectroscopy provides information on the f-f electronic transitions characteristic of the Nd³⁺ ion. The spectra of neodymium(III) compounds feature sharp, narrow absorption bands corresponding to transitions from the ⁴I₉/₂ ground state to various excited states. researchgate.netchemrxiv.org

Studies on molten NdI₃–NdI₂ mixtures show typical f–f transitions in the visible range. rsc.orgrsc.org In addition to these, a strong and broad absorption band is observed near 1.5 eV, which is attributed to an intervalence charge transfer between Nd²⁺ and Nd³⁺ ions. rsc.orgrsc.org The absorption spectra of Nd³⁺ complexes in solution are used to determine formation constants and identify the species present. researchgate.net For example, high-temperature spectrophotometric studies of neodymium chloride solutions show that while the simple Nd³⁺ ion is dominant at 25°C, complexed species become dominant at elevated temperatures. researchgate.net A custom-built spectrometer designed for high-resolution optical spectroscopy of lanthanide ions in solution allows for detailed investigation of absorption and excitation spectra in the 270–950 nm range for neodymium(III). chemrxiv.org

A table of representative electronic transitions for Nd³⁺ is provided below.

Transition from ⁴I₉/₂ to Excited StateApproximate Wavelength (nm)Approximate Energy (cm⁻¹)
⁴F₃/₂~880~11,360
⁴F₅/₂, ²H₉/₂~800~12,500
⁴F₇/₂, ⁴S₃/₂~750~13,330
⁴F₉/₂~680~14,700
⁴G₅/₂, ²G₇/₂~580~17,240
⁴G₇/₂, ⁴G₉/₂~525~19,050
²K₁₃/₂, ⁴G₉/₂~512~19,530

(Note: Exact positions can vary depending on the host matrix, solvent, and specific ligands.)

Neodymium(III) complexes are known for their characteristic near-infrared (NIR) luminescence. Photoluminescence (PL) spectroscopy is the primary tool for studying these emission properties.

Micro-photoluminescence (µ-PL) studies of neodymium(III) complexes reveal characteristic emission bands corresponding to transitions from the ⁴F₃/₂ excited state to lower-lying levels of the ⁴I manifold. mdpi.com The most prominent emissions are typically centered around 890 nm (⁴F₃/₂ → ⁴I₉/₂), 1060 nm (⁴F₃/₂ → ⁴I₁₁/₂), and 1350 nm (⁴F₃/₂ → ⁴I₁₃/₂). mdpi.com The luminescence of Nd³⁺-doped strontium iodide (SrI₂:Nd³⁺) crystals also shows these characteristic lines, with the most intense emission at approximately 1070 nm (⁴F₃/₂ → ⁴I₁₁/₂). urfu.ruresearchgate.net

Time-resolved luminescence spectroscopy provides critical insights into the dynamics of the excited states, such as luminescence lifetimes and energy transfer mechanisms. urfu.rursc.org In SrI₂:Nd³⁺, the PL decay kinetics are nonexponential, which can be analyzed to understand the distribution of relaxation rates. urfu.ruresearchgate.net Time-resolved measurements can distinguish between different luminescent centers and differentiate fast and slow decay components in the emission. urfu.ru This technique is also sensitive to the local environment of the Nd³⁺ ion and can be used to monitor the stability and dissolution of nanoparticles containing neodymium. rsc.org

Key luminescence transitions for Nd³⁺ are summarized in the table below.

Transition from Excited StateApproximate Emission Wavelength (nm)Application/Significance
⁴F₃/₂ → ⁴I₉/₂~890NIR Emission, High-Resolution Spectroscopy
⁴F₃/₂ → ⁴I₁₁/₂~1060Primary Laser Transition (e.g., Nd:YAG)
⁴F₃/₂ → ⁴I₁₃/₂~1350NIR Emission, Optical Communications

Vibrational Spectroscopy (e.g., Raman Spectroscopy, Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for probing the molecular vibrations and structural characteristics of this compound systems. These techniques provide detailed information on the coordination environment of the Nd³⁺ ion and the nature of the bonds within the complex.

Research on complexes such as octakis(dimethylsulfoxide)this compound, [Nd(OS(CH₃)₂)₈]I₃, has utilized both Raman and IR absorption spectroscopy to analyze the vibrational modes. acs.orgnih.gov In these studies, the spectra are recorded and analyzed through normal coordinate methods to understand the bonding between the neodymium ion and the surrounding ligands. nih.gov

A key finding from these spectroscopic analyses is the correlation between the vibrational frequencies of the metal-ligand bonds and the structural properties of the complex. Specifically, the force constants for the Neodymium-Oxygen (Nd-O) and Sulfur-Oxygen (S-O) stretching modes in the dimethylsulfoxide (DMSO) ligands have been calculated. nih.gov These force constants are observed to increase as the Nd-O bond distance decreases, which is a characteristic trend across the lanthanide series. nih.gov This indicates an increasing polarization of the bonds for the smaller and heavier lanthanide ions. nih.gov

For the [Nd(OS(CH₃)₂)₈]I₃ complex, the Nd³⁺ ion coordinates with eight DMSO oxygen atoms, forming a distorted square antiprism structure. acs.orgnih.gov Vibrational analysis helps to confirm this coordination and provides insight into the strength and nature of the Nd-O bonds. The average Nd-O bond distance in this complex has been determined to be 2.43 Å at both ambient temperature and 100 K. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of the paramagnetic Nd³⁺ ion, with its unpaired electrons, significantly influences the NMR spectra of nearby nuclei. du.ac.in This interaction leads to special effects, including a very wide range of chemical shifts and substantially broadened signals. du.ac.in

The paramagnetism of Nd³⁺ causes large shifts in the NMR signals, known as paramagnetic shifts. These shifts arise from two main contributions: the contact shift (through-bond scalar coupling) and the pseudocontact shift (through-space dipolar coupling). du.ac.in The pseudocontact shift is dependent on the magnetic anisotropy of the paramagnetic center and provides valuable structural information due to its 1/r³ geometric dependence, where 'r' is the distance from the paramagnetic ion. du.ac.inresearchgate.net

A primary challenge in paramagnetic NMR is significant line broadening, which can diminish resolution to the point that scalar coupling is often not resolved. du.ac.in The proximity of nuclei to the paramagnetic center results in rapid nuclear spin relaxation, leading to broader signals. du.ac.inmdpi.com Nuclei that are too close to the metal ion may have their signals broadened beyond detection, creating a "blind" sphere around the ion. du.ac.in However, this broadening is compensated in part by the wide chemical shift range, which can span over 200 ppm. du.ac.in Furthermore, the fast relaxation times (T₁) allow for rapid spectral acquisition. du.ac.in To mitigate severe broadening effects on ¹H signals, ¹³C direct detection is often a successful strategy, as paramagnetic relaxation effects are significantly lower for ¹³C nuclei. mdpi.com

Despite the challenges, paramagnetic NMR provides crucial insights into the electronic structure, spin distribution, and molecular dynamics of this compound systems. du.ac.inresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct and sensitive technique for studying paramagnetic species like the Neodymium(III) ion (Nd³⁺). It specifically probes transitions between electron spin energy levels that are split by an external magnetic field, providing information about the electronic structure and the local coordination environment of the metal ion. researchgate.netethernet.edu.et

For many lanthanide ions, including Nd³⁺, conventional continuous-wave (CW) EPR spectra can be difficult to detect or appear as indistinct signals. researchgate.netnih.gov However, advanced techniques such as echo-detected pulsed EPR spectroscopy have proven effective in characterizing these systems. researchgate.netnih.gov Studies on Nd³⁺ bound to various chelators, including the natural protein lanmodulin and synthetic molecules, have revealed intense and informative pulsed EPR signals. researchgate.netnih.gov

The EPR spectra and electron spin relaxation times of Nd³⁺ are highly sensitive to its coordination environment. researchgate.netnih.gov For example, the anisotropy of the EPR spectrum for Nd³⁺ bound to lanmodulin from one bacterium was found to be significantly different from when it was bound to lanmodulin from another, highlighting the technique's ability to discern subtle changes in the metal-binding sites. nih.gov

Electron spin relaxation rates (1/Tₘ) are generally fast for lanthanide ions, which typically requires EPR measurements to be conducted at very low temperatures, often below 12 K. researchgate.netnih.gov These dephasing rates are also dependent on the environment, providing further insight into the system's dynamics. researchgate.netnih.gov These findings demonstrate that EPR is a valuable tool for the structural elucidation of this compound and its complexes, offering a window into the specific interactions between the Nd³⁺ ion and its ligands. researchgate.net

Advanced Imaging Spectroscopies (e.g., Hyperspectral Imaging)

Advanced imaging spectroscopies, such as micro-photoluminescence (µ-PL) spectroscopy, offer spatially resolved spectral information, enabling the investigation of local structural and electronic properties in neodymium(III)-containing materials. This technique combines microscopy with luminescence spectroscopy to map the emission properties across a sample, which is particularly useful for characterizing both amorphous and crystalline this compound systems.

Studies on phosphonate (B1237965) ester-supported Nd³⁺ complexes have employed µ-PL spectroscopy to investigate their optical characteristics. researchgate.netmdpi.com The Nd³⁺ ion exhibits characteristic metal-centered emission bands in the near-infrared (NIR) region, primarily arising from transitions from the ⁴F₃/₂ excited state to lower-lying levels such as ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂. researchgate.netmdpi.com

By using a micro-focused laser for excitation, µ-PL can reveal variations in luminescence due to structural disorder. For instance, comparisons between amorphous and crystalline samples of a Nd³⁺ complex show that the amorphous material has a significantly wider emission linewidth, which is a direct consequence of the disordered structure. mdpi.com Furthermore, temperature-dependent µ-PL measurements can resolve overlapping spectral lines. At low temperatures (e.g., 5 K), the emission lines become much sharper due to the reduction of electron-phonon interactions, allowing for the resolution of fine structure that is otherwise obscured at room temperature. mdpi.com Polarization-resolved µ-PL can also provide information on the orientation of the emitting species within a crystalline lattice. mdpi.com This level of detailed, spatially-resolved information is critical for understanding the relationship between the micro-structure and the functional optical properties of this compound systems.

Reactivity and Chemical Transformations of Neodymium Iii Iodide

Oxidation-Reduction Pathways Involving Neodymium(III) Iodide

The accessibility of lower oxidation states, particularly Nd(II), from the more common Nd(III) state is a key feature of neodymium iodide chemistry. This redox flexibility is central to its utility in synthesis.

This compound can be reduced to form low-valent species, most notably neodymium(II) iodide (NdI₂). A primary method for this transformation is the high-temperature comproportionation of neodymium metal and molten this compound under vacuum conditions. vulcanchem.comwikipedia.org This reaction is typically carried out at temperatures between 800 and 900°C. vulcanchem.comwikipedia.org

The direct synthesis of neodymium diiodide is also achievable through the reaction of neodymium metal with either elemental iodine or mercury(II) iodide. wikipedia.org The resulting neodymium(II) iodide is a violet, hygroscopic solid that serves as a powerful reducing agent in various chemical transformations. vulcanchem.comwikipedia.org

In addition to the formation of true Nd(II) species, research has shown the synthesis of a reduction series involving Nd(III) complexes with redox-active ligands, such as pyridine(diimine). rsc.org In these cases, sequential reduction using reagents like potassium graphite (B72142) leads to the transfer of electrons to the ligand's π* orbitals, while the neodymium center maintains its +3 oxidation state. rsc.org These complexes can be considered "masked" forms of low-valent neodymium, storing reducing equivalents within the ligand framework. rsc.org

Table 1: Synthesis of Low-Valent Neodymium Iodides
ProductReactantsMethodTemperature (°C)Reference
Neodymium(II) iodide (NdI₂)Neodymium metal, this compoundComproportionation800–900 vulcanchem.comwikipedia.org
Neodymium(II) iodide (NdI₂)Neodymium metal, IodineDirect reaction- wikipedia.org
(MesPDIMe)NdI₂(THF)₂(MesPDIMe)NdI₃, KC₈Ligand ReductionRoom Temp. rsc.org

Note: MesPDIMe = 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine; THF = Tetrahydrofuran (B95107); KC₈ = Potassium Graphite

Neodymium(II) iodide is a potent one-electron reducing agent, with a reduction potential significantly higher than the widely used samarium(II) iodide. organic-chemistry.org This property makes it highly effective in various synthetic applications.

Its reactivity includes:

Coupling Reactions: NdI₂ effectively promotes the coupling of alkyl chlorides with ketones and aldehydes, yielding alcohols in high percentages for primary and secondary chlorides. organic-chemistry.org

Reactions with Organohalides: It reacts with various organohalides by abstracting the halogen atom. wikipedia.org Its reactivity extends to organosilicon, -germanium, and -tin halides, where it can induce the formation of products like hexamethyldisilane (B74624) and hexamethyldigermane (B1588625). researchgate.net These reactions can also involve cleavage of the ether solvent (e.g., THF), leading to butoxy-substituted byproducts. researchgate.net

Formation of Organometallic Precursors: NdI₂ serves as a starting material for organometallic neodymium(II) compounds. For example, it reacts with cyclopentadiene (B3395910) in tetrahydrofuran (THF) to produce CpNdI₂(THF)₃. wikipedia.org

Reactions with Nitrogen: At elevated temperatures, NdI₂ can reduce dinitrogen to form iodide nitride species such as (NdI₂)₃N. wikipedia.orgresearchgate.net

Reduction Series and Synthesis of Low-Valent Neodymium Iodides (e.g., Diiodides)

Substitution and Ligand Exchange Reactions in this compound Complexes

The large ionic radius and high charge of the Nd³⁺ ion allow it to accommodate a variety of ligands, leading to a rich coordination chemistry dominated by substitution and ligand exchange reactions. vulcanchem.com

Anhydrous this compound readily forms coordination complexes with neutral, electron-donating ligands, particularly those containing oxygen or nitrogen donor atoms. vulcanchem.com A common and synthetically important example is the tetrahydrofuran (THF) adduct, NdI₃(THF)₃.₅, which often serves as a convenient, soluble starting material for further synthesis. vulcanchem.comacs.org Similarly, it forms a stable solvate with N,N-dimethylformamide, NdI₃·8HCON(CH₃)₂. vulcanchem.com

Anionic ligands can also be exchanged. Heteroleptic this compound complexes, which contain a mix of different ligands, are valuable precursors for this type of reaction. For instance, an iodide ligand in a complex like [Nd(L)(I)(N'')] can be replaced by an amido group through salt metathesis with a potassium amide salt, yielding a new amido complex. academie-sciences.fracademie-sciences.fr

Table 2: Examples of Ligand Exchange Reactions with Neodymium Iodide Species
Starting ComplexReagentProduct ComplexReaction TypeReference
NdI₃Tetrahydrofuran (THF)NdI₃(THF)₃.₅Neutral Ligand Addition vulcanchem.comacs.org
NdI₃N,N-DimethylformamideNdI₃·8HCON(CH₃)₂Neutral Ligand Addition vulcanchem.com
[Nd(L′)(N″)(μ-I)]KN(H)Ar′[Nd(L′)(N″)(N(H)Ar′)]Anion Exchange academie-sciences.fracademie-sciences.fr
NdI₂Cyclopentadiene (CpH)CpNdI₂(THF)₃Anion Exchange wikipedia.org

Note: L′, N″, and Ar′ represent complex organic ligands.

This compound and its solvates, particularly NdI₃(THF)₃.₅, are key entry points into organometallic Nd(III) chemistry. vulcanchem.comacs.org These precursors allow for the synthesis of complexes containing direct neodymium-carbon bonds.

Examples of such transformations include:

Amido and Alkyl Complexes: Heteroleptic amido-iodide complexes can be synthesized and subsequently used to generate alkyl derivatives. Treatment of neodymium amido complexes with alkali metal alkyl salts (like R-Li or R-K) can result in ligand exchange, replacing the amide with an alkyl group (R) to form heteroleptic Nd(III) alkyl compounds. academie-sciences.fracademie-sciences.fr

Complexes with Specialized Ligands: The reaction of NdI₃(THF)₃.₅ with potassium salts of bulky ligands like bis(iminophosphoranyl)methanides leads to the formation of new organometallic this compound complexes. acs.org Similarly, amido-tethered N-heterocyclic carbene complexes of neodymium have been prepared starting from heteroleptic Nd(III) iodide precursors. academie-sciences.fracademie-sciences.fr

Anion and Neutral Ligand Exchange Processes

Catalytic Mechanisms and Applications in Organic Synthesis

Neodymium iodide-based systems have emerged as effective catalysts and catalyst precursors in several areas of organic synthesis, most notably in polymerization reactions.

The primary catalytic applications include:

Diene Polymerization: this compound, often as part of a multi-component catalyst system, is used for the polymerization of dienes. smolecule.com The catalytic mechanism is believed to involve the coordination of the diene monomer to the Nd³⁺ center, which activates the monomer and stabilizes the transition state of the growing polymer chain.

Ring-Opening Polymerization (ROP): NdI₃ serves as a precursor for highly active catalysts in the ring-opening polymerization of cyclic esters, such as lactide. vulcanchem.com Complexes derived from NdI₃, including bis(iminophosphoranyl)methanide neodymium(III) complexes and heteroleptic neodymium iodide complexes containing amido groups, have demonstrated excellent control and efficiency as initiators for this process. vulcanchem.comacs.org

Reformatsky-Type Reactions: this compound can mediate Reformatsky-type reactions, where it facilitates the reaction between α-halo ketones and aldehydes to form β-hydroxy ketones (aldol products). researchgate.net

The catalytic activity stems from the Lewis acidic nature of the Nd³⁺ ion and its ability to coordinate with substrates, thereby activating them for subsequent chemical transformations.

This compound-Mediated Organic Reactions (e.g., Reformatsky-Type Reactions, Aldol-Tishchenko Condensations)

This compound has demonstrated utility in promoting key organic reactions. It can mediate Reformatsky-type reactions, where it facilitates the coupling of α-halo ketones with carbonyl compounds. smolecule.comresearchgate.netuni-wuppertal.de This process involves the formation of a neodymium enolate at room temperature, which then acts as the nucleophile. researchgate.netresearchgate.net For instance, the reaction between α-bromo ketones and aldehydes in the presence of NdI₃ effectively yields aldol (B89426) products. researchgate.netresearchgate.net

Interestingly, by modifying the reaction conditions, the reaction pathway can be shifted towards an Aldol-Tishchenko condensation. When the reaction between α-bromo ketones and aldehydes is conducted in tetrahydrofuran (THF) at 50°C using a combination of neodymium(III) bromide and sodium iodide, the corresponding Aldol-Tishchenko products are favored in good yields. researchgate.netresearchgate.net The Tishchenko reaction involves the disproportionation of two aldehydes to form an ester, and the aldol-Tishchenko variant is a tandem reaction that combines an aldol addition with a subsequent Tishchenko-type reduction-oxidation step. scispace.com

Table 1: this compound in Organic Synthesis

Reaction Type Reactants Reagent/Conditions Product Type Ref
Reformatsky-Type α-Bromo ketones + Aldehydes NdI₃, CH₂Cl₂, Room Temp. Aldol Products researchgate.netresearchgate.net
Aldol-Tishchenko α-Bromo ketones + Aldehydes NdBr₃/NaI, THF, 50°C Aldol-Tishchenko Products researchgate.netresearchgate.net

Role in Polymerization Catalysis (e.g., Diene Polymerization, Ring-Opening Polymerization of Lactides)

Neodymium-based catalysts are highly regarded for their efficiency and stereoselectivity in polymerization reactions. rsc.org this compound, in particular, serves as a crucial component or precursor in several important catalytic systems.

Diene Polymerization this compound is used in Ziegler-Natta type catalyst systems for the polymerization of dienes like 1,3-butadiene. smolecule.comfishersci.caresearchgate.net These catalyst systems, which typically also involve an organoaluminum compound (e.g., triisobutylaluminium) and a halide donor, are renowned for producing polybutadiene (B167195) with a very high content of cis-1,4 microstructure (up to 98%). researchgate.net This high stereospecificity is critical for producing synthetic rubbers with excellent wear resistance and resilience, making them valuable for applications like tire manufacturing. researchgate.net

Ring-Opening Polymerization of Lactides In the field of biodegradable polymers, NdI₃ is an important precursor for synthesizing catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA). vulcanchem.com The tetrahydrofuran complex, NdI₃(THF)₃.₅, is a common starting material. vulcanchem.comacs.org For example, heteroleptic neodymium iodide complexes derived from NdI₃(THF)₃.₅ have been shown to be viable initiators for lactide polymerization. acs.orglancs.ac.uk Research has demonstrated that specific bis(iminophosphoranyl)methanide neodymium(III) complexes prepared from this precursor exhibit exceptionally fast polymerization kinetics, achieving complete conversion within minutes while maintaining precise control over the polymer's molecular weight and yielding narrow polydispersity indices. vulcanchem.comacs.org

Table 2: this compound in Polymerization Catalysis

Polymerization Type Catalyst Precursor Monomer Key Polymer Characteristics Ref
Diene Polymerization NdI₃-based Ziegler-Natta systems 1,3-Butadiene High cis-1,4 content (>95%) researchgate.net
Ring-Opening Polymerization NdI₃(THF)₃.₅ Lactide Controlled molecular weight, narrow polydispersity, fast kinetics vulcanchem.comacs.org

Reactions with Main Group and Transition Metal Reagents

The reactivity of neodymium iodides extends to reactions with various main group and organometallic reagents, leading to the formation of hydrides, nitrides, and organometallic derivatives.

Formation of Neodymium Iodide Hydrides and Nitrides

Research into neodymium iodide hydrides and nitrides has primarily utilized the more powerful reductant, neodymium(II) iodide (NdI₂), as the starting material.

Hydrides : this compound hydride, specifically NdI₂H, has been synthesized through the reaction of neodymium diiodide (NdI₂) with hydrogen at elevated temperatures (120–200 °C). researchgate.net

Nitrides : Neodymium iodide nitrides are formed from reactions involving either neodymium diiodide or neodymium nitride (NdN). For instance, NdI₂ reacts with nitrogen at high temperatures to yield the nitride (NdI₂)₃N. wikipedia.orgresearchgate.net Alternatively, reacting NdN with iodine can produce iodide-nitrides such as (NdI₂)₃N(DME)₄. researchgate.net More complex iodide-nitride-sulfide clusters have also been synthesized. bakhtiniada.rudntb.gov.ua

Reactions with Organosilicon, Organogermanium, and Organotin Halides

Studies on the reactions of neodymium iodides with organohalides of silicon, germanium, and tin have largely focused on the high reactivity of neodymium(II) iodide. researchgate.netresearchgate.net NdI₂ acts as a strong reducing agent in these reactions. For example, its reaction with Me₃GeBr produces the coupling product hexamethyldigermane (Me₃GeGeMe₃), while its reaction with trimethyltin (B158744) chloride leads to the reduction of the tin compound to its metallic form. researchgate.net

A key reaction that links the chemistry of the di- and tri-iodides is the interaction of NdI₂ with trimethylsilyl (B98337) iodide (Me₃SiI). This reaction provides a direct and straightforward synthetic route to the hepta-coordinated this compound complex, NdI₃(THF)₄. researchgate.netresearchgate.net

Table 3: Reactions of Neodymium Iodides with Main Group and Organometallic Reagents

Reactant Reagent Product(s) Ref
NdI₂ H₂ NdI₂H researchgate.net
NdI₂ N₂ (NdI₂)₃N wikipedia.orgresearchgate.net
NdI₂ Me₃GeBr Me₃GeGeMe₃, Me₃GeH, Me₃GeI researchgate.net
NdI₂ Me₃SnCl Sn (metal), Me₃SnH, (Me₃Sn)₂ researchgate.net
NdI₂ Me₃SiI NdI₃(THF)₄ researchgate.netresearchgate.net

Coordination Chemistry and Complexation Behavior of Neodymium Iii Iodide

Ligand Design Principles for Neodymium(III) Complexation

The interaction of Neodymium(III) iodide with various ligands is dictated by the intrinsic properties of the Nd³⁺ cation, which favors highly coordinated, electrostatically bound complexes. The design of ligands to selectively bind and stabilize the Nd³⁺ ion is a cornerstone of modern lanthanide chemistry.

Rational Design of Multidentate and Macrocyclic Ligands

The rational design of ligands for Neodymium(III) focuses on satisfying the ion's preference for high coordination numbers, typically ranging from 7 to 9, and sometimes higher. acs.orgnih.gov Multidentate and macrocyclic ligands are particularly effective in this regard due to the chelate and macrocyclic effects, which enhance the thermodynamic stability of the resulting complexes.

Key design principles include:

Denticity and Preorganization : Increasing the number of donor atoms (denticity) within a single ligand molecule enhances complex stability. Ligands such as the heptadentate Trensal-based systems are engineered to encapsulate the Nd³⁺ ion. acs.orgnih.gov Macrocyclic ligands like cryptands can also form highly stable inclusion complexes with Nd(III). researchgate.net The principle of preorganization, where a ligand's conformation is already arranged for metal binding before complexation, minimizes the entropic penalty of binding, leading to more stable complexes.

Donor Atom Preference : The hard nature of the Nd³⁺ ion dictates a strong preference for hard donor atoms, primarily oxygen and nitrogen. Ligands incorporating ether, carboxylate, amide, or amine functionalities are common. vulcanchem.comacs.orgnih.gov For example, this compound readily forms complexes with oxygen-donating solvents like tetrahydrofuran (B95107) (THF) and nitrogen-donating ligands like thiourea (B124793). vulcanchem.comwikipedia.org

Enforced Coordination Geometries : Ligands can be designed to enforce specific coordination geometries around the metal center. For instance, studies with semirigid Trensal-based ligands show that while the smaller Dy³⁺ ion consistently exhibits a coordination number of 7, the larger Nd³⁺ ion often expands its coordination sphere to 8 or more by incorporating solvent molecules. acs.orgnih.gov This highlights how ligand architecture can subtly influence the final structure of the complex. The bis(iminophosphoranyl)methanide ligand system further illustrates this, where the ligand's structure dictates the stoichiometry and geometry of the resulting neodymium complex. acs.org

Steric and Electronic Influences of Ancillary Ligands

Ancillary ligands, those that are not the primary ligand of interest but are part of the coordination sphere, play a crucial role in modulating the properties and reactivity of Neodymium(III) complexes. Their influence is primarily steric and electronic.

Steric Hindrance : The bulkiness of ancillary ligands can control the stoichiometry and accessibility of the metal center. acs.org For example, in β-diketiminate complexes, the size of the ancillary ligand can determine the number of ligands that can coordinate to the Nd³⁺ ion. mdpi.com Similarly, the synthesis of heteroleptic Nd(III) iodide complexes with amido-tethered N-heterocyclic carbenes demonstrates that bulky ancillary groups can lead to stable, low-coordinate neodymium amides. academie-sciences.fracademie-sciences.fr This steric control is essential for preventing unwanted side reactions, such as ligand scrambling. academie-sciences.fr

Electronic Effects : The electronic properties of ancillary ligands can tune the reactivity of the neodymium center. While direct electronic control in organolanthanide chemistry has been a subject of debate, studies on base-free metallocenes suggest that electronic factors, in addition to steric bulk, contribute to the stability of these complexes. capes.gov.br Redox-active ligands, which can exist in multiple oxidation states, can be used to mediate electron transfer processes without changing the oxidation state of the Nd(III) ion itself. researchgate.net

The table below summarizes the impact of different ligand types on Neodymium(III) complexation.

Ligand TypeKey Design FeatureInfluence on Nd(III) ComplexResearch Finding
Trensal-based Ligands Heptadentate, semirigidExpands coordination number to ≥8 by including solvent molecules. acs.orgnih.govDemonstrates how ligand flexibility accommodates the large ionic radius of Nd³⁺. acs.orgnih.gov
N-Heterocyclic Carbenes (NHC) Strong σ-donor, bulky substituentsStabilizes heteroleptic iodide complexes, preventing ligand scrambling. academie-sciences.fracademie-sciences.frAllows access to structurally characterized, low-coordinate neodymium amides. academie-sciences.fracademie-sciences.fr
β-Diketiminates Sterically demanding, monoanionicControls stoichiometry and reactivity; ancillary ligand bulk is a key factor. mdpi.comUsed to synthesize a variety of organometallic Nd(III) complexes for catalysis. mdpi.com
Bis(iminophosphoranyl)methanide Sterically bulkyLigand bulk controls the stoichiometry, leading to complexes with one or two ancillary ligands. acs.orgForms heteroleptic iodide complexes that are precursors for polymerization initiators. acs.org

Solvent Effects on Neodymium(III) Coordination Environments

The solvent is not merely a medium but an active participant in the coordination chemistry of this compound, often coordinating directly to the metal center and profoundly influencing the electronic and structural properties of the resulting complexes.

Influence of Solvent Donor Strength on Crystal Field Splitting

The interaction between the solvent and the Nd³⁺ ion's 4f orbitals, though weak, results in the splitting of its electronic energy levels, a phenomenon known as crystal field splitting. The magnitude of this splitting is directly related to the strength and symmetry of the electrostatic field created by the coordinating solvent molecules.

Different solvents induce distinct crystal field splitting patterns based on their donor strength and steric bulk. For example, strong donor solvents like dimethyl sulfoxide (B87167) (DMSO) create a stronger ligand field than weaker donors like water (D₂O), leading to a larger splitting of the ⁴F₃/₂ energy level. chemrxiv.org Spectroscopic studies on Nd(III) complexes with weakly coordinating β-diketonato ligands revealed that in most solvents, competitive solvation leads to a decrease in the symmetry of the coordination structure and subsequent Stark splitting of the ⁴F₃/₂ level. oup.com However, in DMSO-d₆, no such splitting was observed, suggesting that DMSO molecules coordinate symmetrically to the Nd³⁺ ion in this specific system. oup.com This indicates that the symmetry of the solvation shell is a critical factor determining the electronic structure. chemrxiv.orgoup.com

Solvatochromism and Spectroscopic Probes of Solvation

Solvatochromism, the change in a substance's color with solvent polarity, is a powerful tool for probing the immediate coordination environment (solvation shell) of the Nd³⁺ ion. encyclopedia.pubmdpi.com The f-f electronic transitions of Nd³⁺ are sensitive to the ligand field, and thus, changes in the absorption or emission spectra can provide detailed information about the composition and geometry of the solvation shell. oup.comscispace.com

The process works because the energy difference between the ground and excited states of the Nd³⁺ ion is affected by interactions with the surrounding solvent molecules. encyclopedia.pubmdpi.com A change in the solvent leads to a shift in the position (λₘₐₓ) of absorption or emission bands. scispace.comrsc.org For Nd(III) complexes, this effect is particularly noticeable in the hypersensitive transitions. For example, the emission of an Nd(hfa-D)₃ complex was found to be most effective in anhydrous DMSO-d₆, which was attributed to the formation of a symmetrical and rigid solvation shell that reduces non-radiative decay pathways. oup.com The absence of Stark splitting and a decrease in the electric dipole contribution to the optical transition in DMSO-d₆ further supported the formation of a highly symmetric coordination environment. oup.com Thus, spectroscopic shifts serve as a direct probe of the nature and symmetry of the solvent molecules in the first coordination sphere.

Solution Chemistry and Speciation of this compound Complexes

In solution, this compound can exist as a variety of species, including the solvated ion, ion pairs, and various complexes, depending on the solvent, the presence of other ligands, and physical conditions like temperature.

The large, polarizable iodide anion can be displaced by solvent molecules, especially those with strong donor properties. In N,N-dimethylformamide (DMF), this compound forms a well-defined solvate, [Nd(DMF)₈]I₃, where the Nd³⁺ ion is coordinated to eight solvent molecules. vulcanchem.com In tetrahydrofuran (THF), a common precursor complex is NdI₃(THF)₃.₅. vulcanchem.comacs.org

The speciation is also highly dependent on the concentration of coordinating anions. In aqueous chloride solutions at 25°C, the simple hydrated ion, [Nd(H₂O)ₙ]³⁺, is the dominant species. researchgate.net However, as the temperature increases, chloride ions begin to displace water molecules from the coordination sphere, leading to the formation of inner-sphere complexes such as NdCl²⁺ and NdCl₂⁺, which become the dominant species at elevated temperatures. researchgate.net Similarly, in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf₂N), Nd(III) forms up to six successive nitrate (B79036) complexes, Nd(NO₃)ⱼ⁽³⁻ʲ⁾⁺, which are significantly more stable than those observed in water. researchgate.net

First-principles molecular dynamics simulations have provided further insight, showing that in dichloroethane (DCE), a 1:1 complex of Nd(III) with a bis-lactam phenanthroline (BLPhen) ligand coordinates to three bidentate nitrate anions, resulting in a total coordination number of 10 (4 from BLPhen, 6 from nitrates). nih.gov In a 2:1 complex, steric hindrance between the two large BLPhen ligands causes one nitrate anion to be expelled from the first coordination sphere. nih.gov

The table below provides examples of different Neodymium(III) species identified in various solutions.

Solvent/SystemIdentified SpeciesCoordination Environment/Notes
Tetrahydrofuran (THF)NdI₃(THF)₃.₅Common starting material for synthesis. vulcanchem.comacs.org
N,N-Dimethylformamide (DMF)[Nd(DMF)₈]I₃Eight-coordinate solvate. vulcanchem.com
Aqueous Chloride (high temp.)NdCl²⁺, NdCl₂⁺Inner-sphere complexes formed by displacement of water. researchgate.net
Ionic Liquid (BumimTf₂N) + NitrateNd(NO₃)ⱼ⁽³⁻ʲ⁾⁺ (j=1-6)Strong, successive complex formation. researchgate.net
Dichloroethane (DCE) + BLPhen Ligand + Nitrate[Nd(BLPhen)(NO₃)₃]10-coordinate complex with bidentate nitrates. nih.gov
Acetone + Trensalᵖ⁻ᴼᴹᵉ Ligand[Nd(Trensalᵖ⁻ᴼᴹᵉ)(solvent)ₓ]Coordination number >7 due to solvent incorporation. acs.orgnih.gov

Determination of Complex Formation Constants in Solution

The determination of complex formation constants (stability constants) is fundamental to understanding the behavior of this compound in solution. These constants quantify the equilibrium of complexation reactions between the Nd³⁺ ion and various ligands. Several experimental techniques are employed for this purpose, including potentiometry, calorimetry, and spectrophotometry, each providing valuable thermodynamic data. acs.orgthescipub.com

Methodologies for determining these constants often involve titrating a solution of the metal ion with a ligand and monitoring a physical property that changes upon complex formation. For instance, potentiometric titrations measure the change in the potential of an ion-selective electrode, while calorimetric methods directly measure the heat released or absorbed during the complexation reaction, allowing for the determination of both enthalpy (ΔH) and entropy (ΔS) of formation. acs.org

Spectrophotometric titration is a particularly powerful method for studying Nd³⁺ complexes due to the ion's characteristic absorption spectra. The formation of complexes with ligands causes shifts in the position and intensity of the f-f electronic transition bands, especially the "hypersensitive" transitions. researchgate.net By monitoring the absorbance changes at specific wavelengths as a function of ligand concentration, one can calculate the stoichiometry and stability constants of the formed complexes. researchgate.netnih.gov

For example, the complexation of Nd³⁺ with chloride ions has been studied spectrophotometrically at elevated temperatures. researchgate.net The data analysis involves developing a speciation model that includes the free ion (Nd³⁺) and various complexed species (e.g., NdCl²⁺, NdCl₂⁺). The equilibrium constants (β) for the formation of these species are then calculated by fitting the experimental spectra. researchgate.net Similarly, the stability constants for the complexation of Nd³⁺ with organic ligands, such as the heptadentate Trensalᵖ⁻ᴼᴹᵉ ligand in acetone, have been determined using UV-Vis spectral data processed with specialized software like HypSpec. nih.gov In a study involving 2,2'-bipyridine (B1663995) in anhydrous pyridine (B92270), it was found that this compound primarily forms a 1:2 complex (NdL₂). acs.org

The driving force for complex formation can also be elucidated. For many Nd(III) complexes, the reactions are driven by both a favorable negative enthalpy change and a positive entropy change. acs.org

Table 1: Examples of Neodymium(III) Complex Formation Constants

Ligand (L)SpeciesLog βSolventMethodReference
Chloride (Cl⁻)NdCl²⁺0.36 ± 0.08AqueousSpectrophotometry (100°C) researchgate.net
Chloride (Cl⁻)NdCl₂⁺-0.09 ± 0.15AqueousSpectrophotometry (100°C) researchgate.net
Chloride (Cl⁻)NdCl²⁺1.44 ± 0.04AqueousSpectrophotometry (250°C) researchgate.net
Chloride (Cl⁻)NdCl₂⁺1.58 ± 0.06AqueousSpectrophotometry (250°C) researchgate.net
Trensalᵖ⁻ᴼᴹᵉ[Nd(L)]7.0 ± 0.2AcetoneSpectrophotometry nih.gov
2,2'-Bipyridine[Nd(L)₂]³⁺-PyridineSpectrophotometry/Conductometry acs.org

Spectrophotometric Approaches to Speciation Analysis

Spectrophotometry, particularly UV-Visible absorption spectroscopy, is a cornerstone technique for the speciation analysis of this compound solutions. The Nd³⁺ ion exhibits sharp, characteristic absorption bands in the UV, visible, and near-infrared regions, which arise from f-f electronic transitions. The positions, intensities, and shapes of these bands are sensitive to the coordination environment of the Nd³⁺ ion. researchgate.netnih.gov

When this compound forms complexes with ligands in solution, the symmetry and nature of the coordination sphere change. This change perturbs the 4f orbitals, leading to distinct alterations in the absorption spectrum. "Hypersensitive" transitions, such as those around 575 nm, are particularly sensitive to these changes and often show significant increases in intensity (hyperchromic effect) and shifts in wavelength (nephelauxetic effect). acs.org

By systematically recording spectra during a titration—where the concentration of a ligand is gradually increased in a solution of this compound—researchers can monitor the evolution of these spectral changes. The appearance of isosbestic points, which are wavelengths where the molar absorptivity of different species is the same, can indicate a simple equilibrium between two species. nih.gov

Modern speciation analysis often employs advanced data treatment methods. The entire absorbance matrix from a titration experiment can be analyzed using chemometric techniques or specialized software to deconvolve the overlapping spectra of the individual species (e.g., Nd³⁺(aq), [NdL]³⁺, [NdL₂]³⁺). acs.org This analysis allows for the determination of the number of different species in equilibrium, their individual molar absorption spectra, and their distribution as a function of experimental conditions like pH or ligand concentration. researchgate.netacs.org

For instance, studies on Nd³⁺ complexation in chloride solutions have used spectrophotometry to identify the dominant species at different temperatures, revealing that while the simple Nd³⁺ ion is dominant at 25°C, chloro-complexes like NdCl²⁺ and NdCl₂⁺ become the major species at higher temperatures. researchgate.net Similar approaches have been used to investigate the coordination of Nd³⁺ in various deep eutectic solvents, showing how the choice of solvent components directly influences the local coordination geometry and speciation. nih.gov

Heterometallic and Homo-Cluster Formation Involving this compound Centers

This compound is a versatile precursor for the synthesis of complex multinuclear structures, including both heterometallic clusters (containing different metal elements) and homo-clusters (containing multiple neodymium centers).

Heterometallic Cluster Formation

The reaction of this compound with other metal iodides can lead to the formation of well-defined heterometallic clusters. A notable example is the reaction with Group 12 metal iodides (ZnI₂, CdI₂, HgI₂). In these reactions, the Lewis acidic Group 12 metal iodide cleaves Nd-I bonds. With zinc and cadmium iodides in tetrahydrofuran (THF), this results in the formation of ionic compounds with the general formula {[(THF)₅NdI₂][MI₃(THF)]} (where M = Zn, Cd). rutgers.eduacs.org In contrast, the reaction with mercury(II) iodide yields a charge-neutral cluster, {(THF)₅NdI(µ₂-I)HgI₃}, where one iodide ion acts as a bridge between the neodymium and mercury centers. rutgers.eduacs.org

Furthermore, this compound serves as a starting material for more complex heterolanthanide clusters. For example, heterotrinuclear clusters with the general formula Nd₂LnI₅(S₃)(S₂N₂)(THF)₉ (where Ln = Dy, Yb) have been synthesized from the reaction of a neodymium iodide-nitride precursor with dysprosium or ytterbium triiodide and sulfur. researchgate.net These molecules feature a planar inorganic core where the metal atoms are connected by dithiadiazine and disulfide or polysulfide bridges. researchgate.net Research has also been conducted on heterometallic 3d-4f clusters, such as those containing neodymium and manganese, which are synthesized from metallic neodymium and transition metal chlorides, often involving oxo-alkoxide bridges. nih.gov

Homo-Cluster Formation

While less common than heterometallic clusters derived from NdI₃, the formation of homonuclear neodymium clusters often occurs with bridging ligands other than iodide. Dinuclear or polynuclear structures can be formed where two or more Nd³⁺ centers are held together by bridging organic ligands, hydroxide (B78521) ions, or oxo groups. For example, a three-dimensional coordination polymer of neodymium has been synthesized that contains edge-sharing dinuclear {Nd₂O₁₈} clusters, which are then linked by sulfate (B86663) and glutarate ligands. nih.gov The reaction of neodymium iodide-hydride (NdI₂H), derived from NdI₂, with potassium phenoxide leads to an ionic cluster, [K(THF)₂][Nd₃(PhO)₁₀(THF)₄], showcasing a trinuclear neodymium core. researchgate.net The synthesis of a neodymium(III) phosphinidene (B88843) iodide complex, [(µ-PC₆H₃-2,6-ⁱPr₂)(Nd(I)(THF)₃)]₂, represents a dinuclear neodymium complex bridged by a phosphinidene ligand, with each neodymium also coordinated to an iodide ion. researchgate.net

Table 2: Examples of Clusters Derived from this compound

Cluster TypeFormulaKey Structural FeaturesReference
Heterometallic (Nd-Hg)(THF)₅NdI(µ₂-I)HgI₃Charge-neutral; single iodide bridge between Nd and Hg centers. rutgers.eduacs.org
Heterometallic (Nd-Zn)[(THF)₅NdI₂][ZnI₃(THF)]Ionic pair; separate cationic Nd-containing and anionic Zn-containing moieties. rutgers.eduacs.org
Heterometallic (Nd-Cd)[(THF)₅NdI₂][CdI₃(THF)]Ionic pair; separate cationic Nd-containing and anionic Cd-containing moieties. rutgers.eduacs.org
Heterolanthanide (Nd-Dy)Nd₂DyI₅(S₃)(S₂N₂)(THF)₉Trinuclear cluster with dithiadiazine and polysulfide bridges. researchgate.net
Homonuclear (Dinuclear)[(µ-PC₆H₃-2,6-ⁱPr₂)Nd(I)(THF)₃]₂Dinuclear Nd centers bridged by a phosphinidene ligand. researchgate.net
Homonuclear (Trinuclear)[K(THF)₂][Nd₃(PhO)₁₀(THF)₄]Anionic trinuclear cluster with phenoxide bridges. researchgate.net

Advanced Theoretical and Computational Investigations of Neodymium Iii Iodide

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of neodymium(III) compounds. While specific DFT studies solely on solid-state or gaseous NdI₃ are not extensively detailed in the provided results, the principles of applying DFT to lanthanide complexes are well-established.

DFT calculations on lanthanide complexes, including those of neodymium, typically focus on the nature of the metal-ligand bonds. For Nd(III), which has a 4f³ electron configuration, the bonding is primarily ionic, a common trait among rare earth elements. researchgate.net However, the degree of covalent contribution can be analyzed through computational approaches.

In related computational studies on neodymium complexes, DFT has been used to optimize geometries and understand electronic properties. For instance, in a study of a neodymium complex with a 1,10-phenanthroline (B135089) ligand, DFT calculations were performed to obtain the gas-phase optimized structure before proceeding with molecular dynamics simulations. nih.gov

The application of DFT extends to understanding the electronic band structure and density of states in materials containing neodymium. For example, in a study of Nd-doped As₂S₃, DFT was used to investigate the electronic properties, revealing that the material has an indirect band gap. researchgate.net While this study does not focus on NdI₃, it demonstrates the capability of DFT to predict the electronic behavior of neodymium-containing materials. The accuracy of DFT calculations for transition metal and lanthanide systems can be sensitive to the choice of functional and basis set. acs.orgresearchgate.netaps.orgaip.orgmdpi.com

The electronic structure of neodymium(III) ions in various coordination environments has also been a subject of investigation, combining experimental spectroscopy with theoretical analysis to understand the crystal field splitting of the electronic states. chemrxiv.orgresearchgate.net These studies are foundational for interpreting the spectroscopic properties discussed in a later section.

Molecular Dynamics Simulations of Neodymium(III) Complexation and Solvation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of complexation and solvation of ions in solution. For neodymium(III), MD simulations provide atomistic details of its coordination environment, which is often difficult to probe experimentally, especially in non-aqueous or complex solvent systems.

First-principles molecular dynamics (FPMD), which combines DFT with molecular dynamics, offers a particularly accurate approach as it avoids the need for pre-parameterized force fields. nih.gov FPMD simulations have been used to study the solvation shell of Nd(III) in organic solvents like dichloroethane (DCE). nih.gov In one study, FPMD revealed the structure of complexes formed between Nd(NO₃)₃ and a bis-lactam-phenanthroline (BLPhen) ligand in DCE. nih.govacs.org The simulations showed that in a 1:1 complex, three nitrate (B79036) ions bind to the Nd(III) center, whereas in a 2:1 complex, only two nitrates are in the first solvation shell, forming a charged species. nih.govacs.org

Classical MD simulations, which use force fields, are also employed to study the solvation of lanthanide ions. nih.gov These simulations can handle larger systems and longer timescales compared to FPMD. nih.gov For instance, classical MD has been used to equilibrate systems before running FPMD simulations and to study the behavior of lanthanide complexes with various ligands. nih.govacs.org The development of polarizable force fields is enhancing the accuracy of MD simulations for ionic systems, which is particularly important for highly charged ions like Nd(III). acs.org

Studies on the complexation of Nd(III) with nitrate in ionic liquids have also utilized MD simulations to complement experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy. researchgate.net These combined approaches provide a comprehensive picture of the coordination environment of Nd(III) in these novel solvent systems. researchgate.net

Table 1: Coordination Numbers of Nd(III) in Different Complexes from MD Simulations

ComplexLigand(s)SolventCoordination Number (Nd-N from nitrate)Coordination Number (Nd-O from nitrate)Source
[Nd(BLPhen)(NO₃)₃]⁰1 x BLPhen, 3 x NO₃⁻Dichloroethane~3~6 (bidentate) nih.gov
[Nd(BLPhen)₂(NO₃)₂]⁺2 x BLPhen, 2 x NO₃⁻Dichloroethane~2~2.5 nih.gov

This table is interactive. Click on the headers to sort.

Computational Modeling of Reactivity Pathways and Catalytic Cycles

Computational modeling is essential for understanding the reactivity of neodymium(III) complexes, including the mechanisms of reactions and potential catalytic cycles. While specific studies on the reactivity pathways of NdI₃ are not explicitly detailed in the search results, related research on neodymium and other lanthanide complexes provides a framework for how such investigations would be conducted.

For instance, the reactivity of neodymium and samarium nitrides with various reagents has been explored, leading to the formation of organolanthanide derivatives or iodide-nitride clusters. researchgate.net Computational modeling could be used to elucidate the reaction mechanisms and intermediates in these transformations.

The synthesis of various organometallic neodymium complexes, often starting from neodymium(III) halides like NdI₃, has been reported. academie-sciences.fracademie-sciences.fr For example, the reaction of NdI₃(THF)₃.₅ with allyl Grignard reagents can produce tris(allyl)neodymium complexes. academie-sciences.fracademie-sciences.fr DFT calculations could model the reaction pathways, transition states, and thermodynamics of such reactions, providing insights into the factors that control product formation and stability.

Furthermore, computational studies can help in understanding the role of redox-active ligands in modulating the reactivity of redox-restricted metals like neodymium(III). purdue.edu Although Nd(III) is generally redox-inactive, the ligand can participate in electron transfer processes, opening up novel reactivity patterns. Theoretical modeling can map out the potential energy surfaces for these complex reactions.

The development of new methods for directly measuring the Lewis acidity of metal ions, including neodymium(III), can be complemented by computational approaches to understand and predict reactivity. osti.gov

Prediction of Spectroscopic Properties and Structure-Property Relationships

Computational methods are increasingly used to predict and interpret the spectroscopic properties of lanthanide complexes, establishing crucial structure-property relationships. For neodymium(III), with its characteristic absorption and emission spectra arising from f-f transitions, theoretical calculations can provide a deeper understanding of these features. researchgate.net

The Judd-Ofelt theory is often used to parameterize the intensities of f-f transitions in the absorption spectra of neodymium(III) complexes. nih.gov Computational chemistry can be employed to calculate the Judd-Ofelt parameters (Ωλ) from first principles, allowing for the prediction of spectral intensities based on the molecular structure.

High-resolution optical spectroscopy, combined with computational analysis, can resolve the electronic structure of the ground and emitting states of neodymium(III) in different chemical environments. chemrxiv.orgresearchgate.net This approach helps to correlate the observed spectral features, such as the number and splitting of peaks, with the specific coordination geometry and ligand field around the Nd(III) ion. chemrxiv.org

For example, a combination of luminescence data and ab initio calculations has been used to determine the electronic structure of a neodymium(III) tris(oxidiacetate) complex. researchgate.net Similarly, computational studies on Nd-doped materials can predict their optical properties, such as the dielectric function and absorption coefficient, which are important for applications like optical amplification and lasing. researchgate.net

Table 2: Predicted Spectroscopic Data for Neodymium-Containing Systems

SystemComputational MethodPredicted PropertyPredicted ValueSource
As₂S₃:NdDFT (SG15-GGA)Indirect Band Gap2.18 eV researchgate.net
Nd(III) complexesJudd-Ofelt Theory (from experimental spectra)Intensity Parameters (Ωλ)Varies with complex nih.gov
Nd(III) complexes in solutionPopulation Analysis of Spectroscopic DataCrystal Field SplittingResolved for ground and emitting states chemrxiv.org

This table is interactive. Click on the headers to sort.

Applications in Materials Science and Chemical Process Development

Precursors for Advanced Functional Materials

Neodymium(III) iodide is a valuable starting material for creating sophisticated functional materials. vulcanchem.com Its ability to introduce neodymium ions into various matrices allows for the tailoring of material properties for specific technological applications.

While specific reports detailing the direct use of this compound for the synthesis of nanoparticles and nanowires are not prevalent in the provided research, its role as a precursor for advanced materials is acknowledged. vulcanchem.com The synthesis of neodymium-containing nanomaterials, such as neodymium oxide (Nd₂O₃) or neodymium-doped systems, often utilizes various neodymium salts as the source of the Nd³⁺ ion. bendola.com For instance, research on neodymium-doped lead iodide (PbI₂) nanosheets and gold nanorod@neodymium oxide composites has employed precursors like neodymium nitrate (B79036). scispace.comnih.gov Similarly, the solution synthesis of neodymium tritelluride (NdTe₃) nanosheets has been achieved using neodymium tris(hexamethyldisilylamide) or neodymium chloride. acs.org Given that this compound is a source of neodymium, it holds potential for use in similar synthesis routes, particularly in non-aqueous systems or where iodide compatibility is desired. vulcanchem.com Its utility is also suggested in the development of nanowire catalysts, where oxides of neodymium are listed as potential components. google.com

This compound is identified as a material used in the development of neodymium-doped lasers. epomaterial.comthermofisher.comfishersci.ca These lasers are a cornerstone of materials processing, medical procedures, and scientific research. epomaterial.com The laser-active medium in these systems is a host material, either a crystal or a glass, that has been "doped" with trivalent neodymium ions (Nd³⁺). rp-photonics.com

The most common and notable host materials include:

Yttrium Aluminum Garnet (Y₃Al₅O₁₂ or YAG) : Nd:YAG is a classical choice, known for its high thermal conductivity and robustness, typically emitting light at a wavelength of 1064 nm. rp-photonics.comoptica.org

Yttrium Vanadate (YVO₄) : Nd:YVO₄ features high pump and laser cross-sections, making it ideal for low-threshold lasers. rp-photonics.com

Glasses : Neodymium-doped glasses are used in high-energy laser applications due to their ability to be manufactured in large sizes with excellent optical quality. optica.org

Selenide (B1212193) Glasses : For applications in the mid-infrared spectrum, Nd³⁺ ions have been incorporated into selenide glasses, achieving lasing at wavelengths as long as 6.01 µm, the longest for any glass laser to date. mdpi.com

As a source of neodymium, NdI₃ can be used in the synthesis process of these laser gain media, where it provides the essential Nd³⁺ ions that are incorporated into the host's crystal or glass structure. epomaterial.com The optical properties of these materials, such as fluorescence lifetime and conversion efficiency, are critical for laser performance and have been studied extensively. optica.org

Synthesis of Neodymium-Containing Nanomaterials (e.g., Nanoparticles, Nanowires)

Role in Rare-Earth Element Separation and Extraction Technologies

The separation of individual rare-earth elements is a challenging but crucial process for producing high-purity materials for technological applications. scispace.com this compound and the chemistry of the Nd³⁺ ion are relevant to several advanced separation techniques.

Ion-imprinted polymers (IIPs) are a class of highly selective materials designed to recognize and bind specific target ions. Several studies have focused on developing IIPs for the selective extraction of Neodymium(III) from aqueous solutions, often in the presence of other competing lanthanide ions. nih.govacs.org The general principle involves polymerizing functional monomers and a cross-linking agent around a template Nd³⁺ ion complex. nih.govresearchgate.net After polymerization, the Nd³⁺ template is removed, leaving behind cavities specifically shaped to rebind Nd³⁺ ions with high selectivity. nih.gov

Research has demonstrated high selectivity for Nd³⁺ over other rare-earth elements like Lanthanum(III), Cerium(III), and Europium(III). acs.orgdicle.edu.tr The effectiveness of these polymers is dependent on factors such as pH, contact time, and the specific chemical architecture of the polymer. nih.govacs.org

Table 1: Research Findings on Ion-Imprinted Polymers for Neodymium(III) Recognition
Functional Monomer / ComplexCross-linkerBinding CapacityKey Selectivity FindingsReference
Neodymium(III)-5,7-dichloroquinoline-8-ol-4-vinylpyridine ternary complexDivinyl benzenePreconcentration of 5-150 µg Nd(III) from 500 ml with 40 mg of IIP.Selectivity coefficients were much higher than for standard liquid-liquid extractants. nih.govresearchgate.net
N-methacryloylamido folic acid (MAFol)Ethylene glycol dimethacrylate (EDMA)14.6 mg Nd(III) per gram of polymer.High selectivity for Nd(III) with a binding order of Nd(III) > La(III) > Ce(III) > Eu(III). acs.orgdicle.edu.tr

Solvent extraction, or liquid-liquid extraction, is a primary industrial method for separating rare-earth elements. scispace.comwikipedia.org The process involves transferring a metal ion from an aqueous phase to an immiscible organic phase containing an extractant. wikipedia.org Mechanistic studies on the extraction of Neodymium(III) have revealed several effective systems and underlying principles.

The extraction mechanism is highly dependent on the extractant and the solvent system used. Common mechanisms include cation-exchange and solvation. nih.govbibliotekanauki.pl In cation-exchange, the extractant releases one or more protons (H⁺) for each metal ion it complexes. bibliotekanauki.pl In solvation, a neutral complex is formed and solvated by the extractant. nih.govmdpi.com Nonaqueous solvent extraction systems have also been explored to enhance separation by weakening the solvation of metal ions. nih.gov

Table 2: Mechanistic Details of Neodymium(III) Solvent Extraction
ExtractantSolvent SystemProposed MechanismKey FindingsReference
Cyanex® 572Kerosene, ChloroformCation-exchangeThree moles of Cyanex 572 are involved in the extraction of one mole of Nd(III), releasing three H+ ions. Non-polar diluents are more suitable. bibliotekanauki.pl
Cyanex 923Ethylene Glycol (EG) with LiNO₃SolvationThe extracted complex is [Nd(NO₃)₃L₃]. The weaker solvation in EG compared to aqueous solutions enhances separation from other rare earths like Dysprosium(III). nih.gov
PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester)p-cymeneCation-exchangeUsed at high temperatures (165 °C) to extract Nd(III) from molten pyridine (B92270) hydrochloride. researchgate.net
Di(2-ethyl-hexyl)phosphoric acid (D2EHPA)HexaneIon exchangeA standard method for extracting neodymium. wikipedia.org

Design and Application of Ion-Imprinted Polymers for Selective Neodymium(III) Recognition

Industrial Catalysis and Organic Transformation Processes

This compound serves as a catalyst or catalyst precursor in important organic reactions. smolecule.com Its applications are particularly noted in polymerization and other synthetic transformations. vulcanchem.com

One of the most significant catalytic applications is in polymerization reactions. vulcanchem.comsmolecule.com Specifically, this compound is used for:

Diene Polymerization : It is cited as a catalyst for the polymerization of dienes, which are monomers used to produce synthetic rubbers and other polymers. thermofisher.comfishersci.casmolecule.com

Ring-Opening Polymerization (ROP) : Complexes prepared from NdI₃(THF)₃.₅ have shown exceptional activity as catalysts for the ROP of lactide to form polylactide (PLA), a biodegradable polymer. vulcanchem.com

Beyond polymerization, this compound has demonstrated utility in mediating certain organic reactions, such as Reformatsky-type reactions that involve α-halo ketones. smolecule.com In these catalytic roles, the neodymium ion typically functions by coordinating with monomers or reagents, thereby activating them and stabilizing the transition states of the reaction.

Table 3: this compound in Catalysis
Catalytic ProcessCatalyst System (derived from NdI₃)Key Research FindingsReference
Ring-Opening Polymerization of LactideBis(iminophosphoranyl)methanide neodymium(III) complexes from NdI₃(THF)₃.₅Exhibits exceptional catalytic activity and control over the polymerization process. vulcanchem.com
Diene PolymerizationThis compound based catalystsFacilitates the polymerization of dienes to produce synthetic polymers. smolecule.com
Reformatsky-Type ReactionsThis compoundMediates reactions involving α-halo ketones, demonstrating utility in synthetic organic chemistry. smolecule.com

Q & A

Basic Research Question: What are the standard synthesis methods for Neodymium(III) iodide (NdI₃), and what experimental parameters require optimization?

Methodological Answer:
NdI₃ is typically synthesized via direct reaction of neodymium metal with iodine under controlled conditions. Key parameters include:

  • Temperature gradients : Reaction initiation at 200–300°C in evacuated quartz ampoules to prevent oxidation .
  • Stoichiometric ratios : Excess iodine ensures complete metal consumption, followed by sublimation to remove residual iodine.
  • Microwave-assisted synthesis : Alternative methods (e.g., microwave irradiation) reduce reaction time and improve crystallinity, as demonstrated in Nd³⁺-doped lead iodide systems .
    Data Table :
ParameterTraditional MethodMicrowave-Assisted Method
Reaction Time48–72 hours2–4 hours
Purity (XRD)>98%>99%
Energy EfficiencyLowHigh

Advanced Research Question: How can researchers resolve discrepancies in electronic structure data for NdI₃ using spectroscopic techniques?

Methodological Answer:
High-resolution optical spectroscopy is critical for resolving crystal field splitting and electronic transitions. For Nd³⁺ complexes:

  • Near-infrared (NIR) luminescence : Use a spectrometer with a range up to 950 nm to capture 4F₃/2 → 4I₉/₂ transitions .
  • Population analysis : Apply Boltzmann distribution models to deconvolute overlapping peaks in solution-phase spectra (e.g., DMSO or D₂O solvents) .
  • Validation : Compare resolved splitting energies (e.g., 275–500 cm⁻¹ for 4I₉/₂) with literature values from analogous Nd³⁺ halides .

Basic Research Question: What safety protocols are essential for handling anhydrous NdI₃ in laboratory settings?

Methodological Answer:

  • Hygroscopicity : Store in argon-filled gloveboxes to prevent hydrolysis, which generates corrosive HI .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to mitigate iodine vapor exposure .

Advanced Research Question: How can adsorption studies optimize NdI₃ recovery from aqueous waste streams?

Methodological Answer:
Phosphorus-functionalized adsorbents enable selective Nd³⁺ recovery:

  • pH optimization : Maximum adsorption capacity (1.13 mmol/g) occurs at pH 6.0 due to reduced H⁺ competition .
  • Kinetic models : Pseudo-second-order kinetics describe rapid adsorption (equilibrium in <30 minutes) .
  • Regeneration : Elute Nd³⁺ with 1 M HNO₃ for reuse without significant capacity loss .

Basic Research Question: How do researchers convert between molar and mass units for NdI₃ in stoichiometric calculations?

Methodological Answer:
Use the molar mass (524.95 g/mol) for conversions:

  • Formula : Mass (g)=Moles×524.95g/mol\text{Mass (g)} = \text{Moles} \times 524.95 \, \text{g/mol}.
  • Validation : Cross-check using atomic weights (Nd: 144.24 g/mol; I: 126.90 g/mol × 3) .
    Data Table :
Moles NdI₃Mass (g)
0.152.50
0.5262.48
1.0524.95

Advanced Research Question: What rheological methods characterize NdI₃-based coordination polymers?

Methodological Answer:

  • Linear viscoelasticity : Maxwell model fits for reversible coordination networks (e.g., Nd³⁺ with pyridine-dicarboxylate ligands) .
  • Thermal reversibility : Measure relaxation times (τ) at 20–60°C; activation energy (49 kJ/mol) reflects bond-breaking kinetics .
  • Scaling laws : Confirm GC2.3G' \propto C^{2.3} and η0C3.1\eta_0 \propto C^{3.1} for equilibrium polymer behavior .

Basic Research Question: What analytical techniques validate NdI₃ purity and composition?

Methodological Answer:

  • Elemental analysis : Combustion analysis for iodine content (±0.5% accuracy).
  • X-ray diffraction (XRD) : Match peaks to reference patterns (e.g., JCPDS 00-024-1146) .
  • Thermogravimetric analysis (TGA) : Verify anhydrous status by monitoring mass loss below 200°C .

Advanced Research Question: How do ligand field effects influence NdI₃’s optical properties in solution?

Methodological Answer:

  • Solvent coordination : D₂O and DMSO induce distinct crystal field splitting due to ligand donor strength (e.g., DMSO’s strong field increases 4F₃/₂ splitting) .
  • Luminescence quenching : Deuteration of solvents reduces vibrational quenching, enhancing NIR emission lifetimes .
  • Ligand design : Multidentate ligands (e.g., DOTA) stabilize Nd³⁺ and narrow emission bands for precise spectral resolution .

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